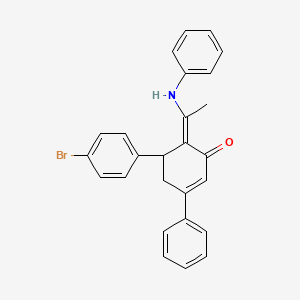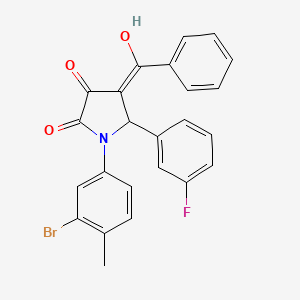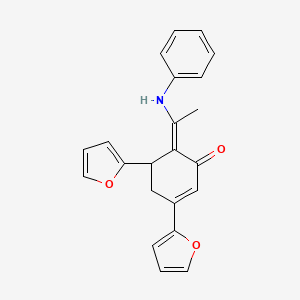
3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol
Overview
Description
3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol, also known as BRPPE, is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of prostaglandin E2 (PGE2) production.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the plasma of rats with adjuvant-induced arthritis. Additionally, 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has been found to reduce the levels of oxidative stress markers in the liver and kidney of rats with streptozotocin-induced diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol in lab experiments is its potential to serve as a lead compound for the development of new drugs for the treatment of inflammatory diseases and pain. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol. One potential direction is to conduct further studies to elucidate its mechanism of action and potential side effects. Another direction is to explore its potential applications in the treatment of other diseases, such as cancer and neurodegenerative diseases. Additionally, studies could be conducted to optimize its synthesis method and improve its pharmacological properties.
Conclusion:
In conclusion, 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol is a chemical compound that has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in the treatment of other diseases.
Scientific Research Applications
3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has been found to exhibit potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain.
properties
IUPAC Name |
(6E)-6-(1-anilinoethylidene)-5-(4-bromophenyl)-3-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrNO/c1-18(28-23-10-6-3-7-11-23)26-24(20-12-14-22(27)15-13-20)16-21(17-25(26)29)19-8-4-2-5-9-19/h2-15,17,24,28H,16H2,1H3/b26-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCQXADEFUGAGU-NLRVBDNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B4297480.png)
![4-(1-acetyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4297482.png)
![3-(5-bromo-2-hydroxyphenyl)-1-isobutyl-5-(3-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297492.png)
![5-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4297501.png)
![2-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4297509.png)
![3-(4-tert-butylphenyl)-11-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4297510.png)
![4-chloro-N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4297516.png)
![2-(2-hydroxyphenyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4297521.png)

![1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4297556.png)